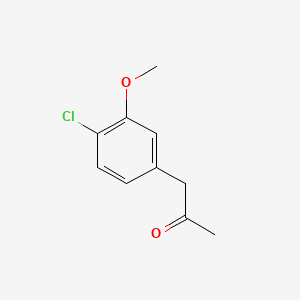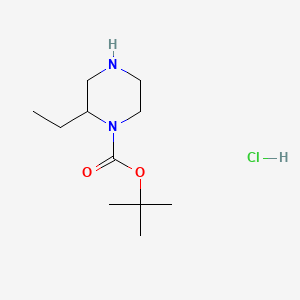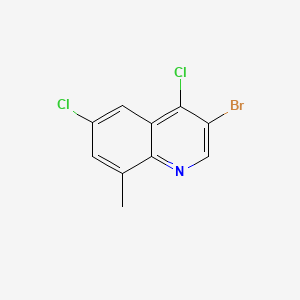
3,5-Dichloro-2,6-dihydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O3 It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,6-dihydroxybenzaldehyde typically involves the chlorination of 2,6-dihydroxybenzaldehyde. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure consistent quality and efficiency. The use of advanced equipment and strict quality control measures are essential to meet the demands of various applications .
化学反应分析
Types of Reactions
3,5-Dichloro-2,6-dihydroxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-2,6-dihydroxybenzoic acid.
Reduction: Formation of 3,5-dichloro-2,6-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
3,5-Dichloro-2,6-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3,5-Dichloro-2,6-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,6-Dihydroxybenzaldehyde: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
3,4-Dihydroxybenzaldehyde: Has hydroxyl groups in different positions, affecting its chemical behavior.
3,5-Difluorobenzaldehyde: Contains fluorine atoms instead of chlorine, leading to variations in reactivity and applications
Uniqueness
3,5-Dichloro-2,6-dihydroxybenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties. These properties make it valuable for specific synthetic applications and research studies .
属性
IUPAC Name |
3,5-dichloro-2,6-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXCIGBSRUOFGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)C=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695642 |
Source


|
| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-54-3 |
Source


|
| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B598135.png)




